molecular formula C24H21BrN2O3 B2642950 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-49-2

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2642950
CAS No.: 533876-49-2
M. Wt: 465.347
InChI Key: WSVSKBNJHRRCHN-UHFFFAOYSA-N
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Description

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It has been studied extensively for its potential therapeutic applications in various medical fields. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various derivatives of 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, including its condensation with aromatic aldehydes, was explored to study their affinity toward central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).
  • X-ray diffraction structural analysis has been used to determine the molecular and crystal structures of related compounds, highlighting their cis configuration and providing insights into their potential pharmacological interactions (Kravtsov et al., 2012).

Receptor Interaction Studies

  • Studies on the modulation of GABAA receptor-mediated currents by benzodiazepine derivatives, including this compound, revealed their potential as positive modulators of GABAA receptors, suggesting their role in therapeutic applications for neurological conditions (Kopanitsa et al., 2001).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against a variety of bacterial and fungal strains (Kumar et al., 2013).

Pharmaceutical Formulations

  • The compound has been studied in the context of pharmaceutical formulations, particularly in understanding its stability and transformation under different conditions, which is crucial for its effective use in medicinal applications (Jakimovska Pokupec et al., 2022).

Anticonvulsant Activity

  • Research into the anticonvulsant properties of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, including derivatives of this compound, has been conducted, showing significant potential for use in treating seizure disorders (Pavlovsky et al., 2012).

Properties

IUPAC Name

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c1-2-30-19-11-8-17(9-12-19)24(29)27-15-22(28)26-21-13-10-18(25)14-20(21)23(27)16-6-4-3-5-7-16/h3-14,23H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVSKBNJHRRCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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